

# Bioactive potential of 2-ethynyl-4-methyl-oxazole analogs

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## Compound of Interest

Compound Name: Oxazole, 2-ethynyl-4-methyl-

CAS No.: 872122-90-2

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Title: Unlocking the Pharmacophore: A Technical Guide to 2-Ethynyl-4-Methyl-Oxazole Analogs

## Executive Summary

The Strategic Value of the Scaffold In the landscape of modern medicinal chemistry, 2-ethynyl-4-methyl-oxazole represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies not merely in its inherent properties, but in its dual functionality:

- The Oxazole Core: A proven bioisostere for amide bonds and phenyl rings, offering improved metabolic stability and hydrogen-bonding potential.
- The Ethynyl "Warhead": A terminal alkyne handle at the C2 position, specifically engineered for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide details the synthesis, functionalization, and bioactive evaluation of this scaffold. It is designed for medicinal chemists seeking to generate focused libraries of Oxazole-1,2,3-Triazole hybrids, a class of compounds showing potent efficacy in oncology (tubulin inhibition) and infectious disease (DNA gyrase inhibition).

## Chemical Architecture & Rationale

### Structural Logic

The 2-ethynyl-4-methyl-oxazole scaffold is designed to overcome common ADME (Absorption, Distribution, Metabolism, Excretion) failures.

- **Lipophilicity (LogP):** The 4-methyl group modulates lipophilicity (approx. LogP ~1.6), enhancing membrane permeability compared to unsubstituted oxazoles.
- **Metabolic Stability:** The oxazole ring resists hydrolytic cleavage by peptidases, unlike the peptide bonds it often mimics.
- **The Triazole Bridge:** Post-click derivatization creates a 1,4-disubstituted 1,2,3-triazole.<sup>[1]</sup> This moiety mimics the electronic and steric properties of a trans-amide bond but is completely resistant to protease degradation.

## Mechanism of Action (The "Why")

When derivatized into triazole hybrids, these analogs typically function via:

- **Intercalation:** Planar stacking into DNA base pairs (Antimicrobial).
- **Allosteric Binding:** Occupying the ATP-binding pocket of kinases (e.g., VEGFR-2 in cancer), where the nitrogen atoms of the oxazole-triazole backbone form critical hydrogen bonds with hinge region residues.

## Synthetic Pathways (The "How")

The synthesis of the core 2-ethynyl-4-methyl-oxazole requires precision to avoid ring opening. We recommend a C2-Lithiation/Sonogashira approach for maximum yield and purity.

### Core Synthesis Protocol

Step 1: Synthesis of 4-Methyloxazole

- **Reagents:** Formamide, chloroacetone.
- **Conditions:** Reflux at 110°C (Bredereck Synthesis).
- **Note:** This yields the parent 4-methyloxazole.

Step 2: C2-Functionalization (The Critical Step)

- Reagents: n-Butyllithium (n-BuLi), Iodine ( ), THF.
- Protocol:
  - Cool dry THF solution of 4-methyloxazole to  $-78^{\circ}\text{C}$  under Argon.
  - Add n-BuLi (1.1 eq) dropwise. Crucial: Maintain temp  $< -70^{\circ}\text{C}$  to prevent ring fragmentation.
  - Stir for 30 mins to form the 2-lithio species.
  - Add  
  
in THF. Warm to RT.
  - Result: 2-iodo-4-methyloxazole.

### Step 3: Sonogashira Coupling & Deprotection

- Reagents: TMS-acetylene, (5 mol%), CuI (2 mol%),  
.
- Deprotection:  
, MeOH.
- Outcome: 2-ethynyl-4-methyl-oxazole.

## Visualization: Synthetic Workflow



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Caption: Step-wise synthesis of the 2-ethynyl-4-methyl-oxazole scaffold via C2-lithiation strategy.

## Bioactivity & Structure-Activity Relationship (SAR)

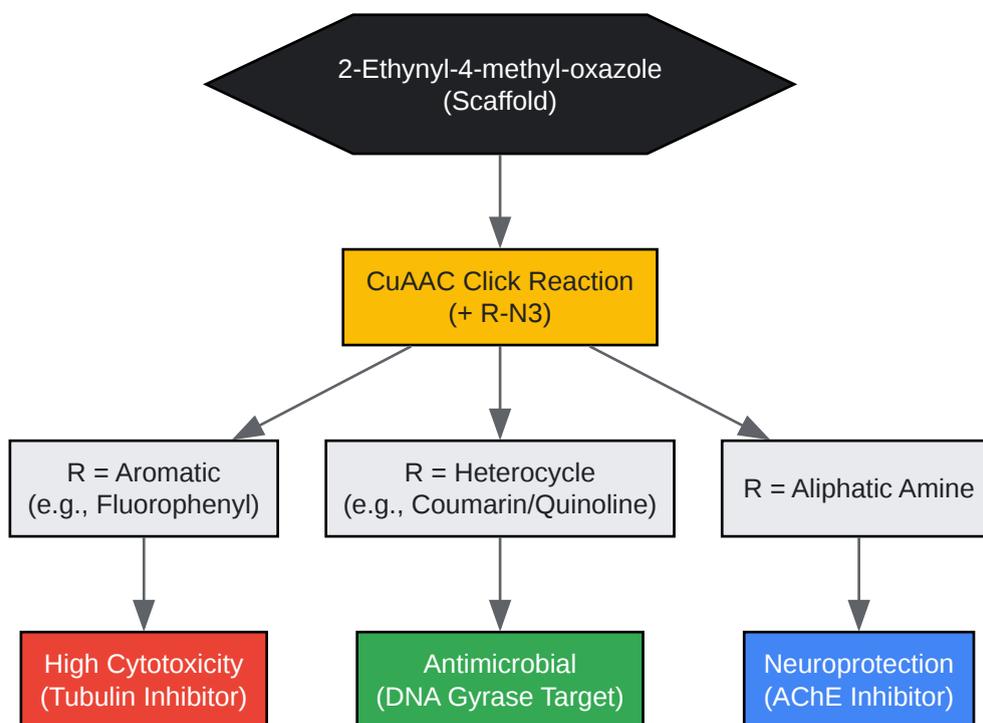
Once the ethynyl scaffold is obtained, it is reacted with various azides (

) to create the active library.

### SAR Logic Table

R-Group (Azide Origin)	Target Indication	Mechanism	Key SAR Insight
Phenyl-4-F	Anticancer (Breast/Lung)	Tubulin Polymerization Inhibition	Electron-withdrawing groups on the phenyl ring enhance cytotoxicity ( ).
Coumarin	Antimicrobial (S. aureus)	DNA Gyrase B Inhibition	Bulky coumarin group occupies the hydrophobic pocket of the enzyme.
Alkyl-Amino	Neuroprotection	Acetylcholinesterase (AChE) Inhibition	Flexible alkyl linkers improve blood-brain barrier (BBB) penetration.

### Visualization: SAR Decision Tree



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Caption: Divergent synthesis of bioactive analogs via Click Chemistry based on R-group selection.

## Experimental Protocols

### Library Generation (Click Chemistry)

#### Standard Operating Procedure for Triazole Formation

- Dissolve: 1.0 eq of 2-ethynyl-4-methyl-oxazole and 1.1 eq of the desired Azide in a 1:1 mixture of .
- Catalyst: Add (5 mol%) and Sodium Ascorbate (10 mol%).
- Reaction: Stir at Room Temperature (RT) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

- Workup: Dilute with water, extract with EtOAc. The triazole product often precipitates or can be purified via column chromatography.
- Validation: Verify 1,4-regioselectivity using
  - NMR (Triazole proton typically appears at 8.0–9.0 ppm).

## Bioassay: In Vitro Cytotoxicity (MTT Assay)

Self-Validating System: Always run a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).

- Seeding: Seed MCF-7 or HepG2 cells ( cells/well) in 96-well plates. Incubate 24h.
- Treatment: Add graded concentrations of the Oxazole-Triazole analog (0.1 – 100 ).
- Incubation: 48 hours at 37°C, 5% .
- Development: Add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO.
- Readout: Measure absorbance at 570 nm. Calculate using non-linear regression.

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